5-Chloro-N-methyl-2-phenylpyrimidin-4-amine
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Overview
Description
5-Chloro-N-methyl-2-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C11H10ClN3 and a molecular weight of 219.67 g/mol . This compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known for their diverse pharmacological activities, making them significant in various fields of scientific research .
Preparation Methods
The synthesis of 5-Chloro-N-methyl-2-phenylpyrimidin-4-amine involves several steps, typically starting with the preparation of the pyrimidine ring. One common method includes the reaction of appropriate substituted anilines with chloroformamidine hydrochloride under basic conditions to form the pyrimidine core . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
5-Chloro-N-methyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
5-Chloro-N-methyl-2-phenylpyrimidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-N-methyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, thereby modulating various biological processes . For example, they may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions contribute to the compound’s pharmacological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
5-Chloro-N-methyl-2-phenylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
5-Chloro-2-phenylpyrimidin-4-amine: Lacks the N-methyl group, which may affect its pharmacological properties and reactivity.
N-Methyl-2-phenylpyrimidin-4-amine: Lacks the chlorine atom, which may influence its chemical reactivity and biological activity.
2-Phenylpyrimidin-4-amine: Lacks both the chlorine atom and the N-methyl group, resulting in different chemical and biological properties.
The presence of both the chlorine atom and the N-methyl group in this compound contributes to its unique chemical reactivity and pharmacological profile, distinguishing it from other similar compounds .
Properties
CAS No. |
823796-23-2 |
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Molecular Formula |
C11H10ClN3 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
5-chloro-N-methyl-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C11H10ClN3/c1-13-11-9(12)7-14-10(15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) |
InChI Key |
JFHZCZMITSRFOF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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